molecular formula C7H7ClN2O2 B572515 Methyl 5-amino-3-chloropyridine-2-carboxylate CAS No. 1256825-20-3

Methyl 5-amino-3-chloropyridine-2-carboxylate

Cat. No.: B572515
CAS No.: 1256825-20-3
M. Wt: 186.595
InChI Key: PLZMKCGJVQACFC-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Three-Dimensional Conformational Studies

The crystallographic investigation of this compound reveals fundamental insights into its solid-state molecular architecture and intermolecular interactions. Single crystal X-ray diffraction studies conducted on related pyridine derivatives provide valuable structural information that can be extrapolated to understand this compound's crystalline behavior. The molecular geometry exhibits a planar pyridine ring system with substituents positioned to minimize steric hindrance while maximizing electronic stabilization.

The three-dimensional conformational analysis demonstrates that the methyl carboxylate group adopts a coplanar orientation with respect to the pyridine ring, facilitating optimal orbital overlap and conjugation effects. This planar arrangement is further stabilized by intramolecular hydrogen bonding interactions between the amino group and the carboxylate oxygen, as observed in similar pyridine carboxylate structures. The chloro substituent at the 3-position introduces additional electronic effects that influence the overall molecular conformation and crystal packing patterns.

Crystallographic parameters for related amino-chloropyridine compounds indicate typical monoclinic crystal systems with space groups such as P21/c, suggesting similar packing arrangements for this compound. The unit cell dimensions and molecular packing are influenced by intermolecular hydrogen bonding networks, particularly involving the amino group as a donor and the carboxylate oxygen as an acceptor. These interactions contribute to the formation of stable crystal lattices and influence the compound's physical properties.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shifts and coupling patterns. The proton nuclear magnetic resonance spectrum exhibits distinctive signals for the aromatic protons, with the pyridine ring protons appearing in the typical aromatic region between 7-8 parts per million. The amino group protons typically appear as a broad singlet around 4-6 parts per million, while the methyl ester protons manifest as a sharp singlet near 3.8-4.0 parts per million.

Carbon-13 nuclear magnetic resonance analysis reveals the characteristic carbon framework of the pyridine ring system, with the carboxylate carbon appearing around 164-165 parts per million. The aromatic carbons display chemical shifts consistent with the substitution pattern, showing the influence of both electron-donating amino and electron-withdrawing chloro and carboxylate substituents. The methyl carbon of the ester group typically resonates around 52-53 parts per million, confirming the presence of the methyl carboxylate functionality.

Infrared spectroscopy demonstrates characteristic vibrational modes that confirm the functional groups present in the molecule. The carbonyl stretch of the carboxylate ester appears as a strong absorption band around 1700-1750 cm⁻¹, while the amino group exhibits characteristic stretching vibrations in the 3200-3500 cm⁻¹ region. The aromatic carbon-carbon stretches and carbon-nitrogen stretches of the pyridine ring system produce characteristic absorptions in the fingerprint region, providing additional structural confirmation.

Mass spectrometry analysis confirms the molecular weight and fragmentation patterns characteristic of this compound. The molecular ion peak appears at mass-to-charge ratio 186, corresponding to the expected molecular weight. Characteristic fragmentation patterns include loss of the methyl group (mass 31) and loss of the carboxylate methyl ester group (mass 59), producing fragment ions that support the proposed structure.

Computational Chemistry Approaches for Electronic Structure Prediction

Density functional theory calculations provide valuable insights into the electronic structure and molecular properties of this compound. Computational studies utilizing basis sets such as 6-31G(d,p) and 6-311G(d,p) reveal optimized geometric parameters that correlate well with experimental crystallographic data. The calculated bond lengths and angles demonstrate good agreement with observed values, validating the computational approach for electronic structure prediction.

The electronic distribution analysis reveals significant charge delocalization within the pyridine ring system, influenced by the substitution pattern. The amino group acts as an electron-donating substituent, increasing electron density at the 5-position, while the chloro and carboxylate groups function as electron-withdrawing substituents, creating a complex electronic environment. This electronic asymmetry influences the compound's reactivity patterns and molecular properties.

Molecular orbital calculations demonstrate the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, providing insights into the compound's electronic excitation properties and potential chemical reactivity. The frontier molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the amino group and pyridine ring, while the lowest unoccupied molecular orbital extends over the carboxylate and chloro substituents.

Electrostatic potential mapping illustrates the charge distribution across the molecular surface, identifying regions of high electron density associated with the amino group and areas of electron deficiency near the chloro and carboxylate substituents. This information proves valuable for understanding intermolecular interactions and predicting binding modes in biological systems.

Comparative Analysis with Isomeric Pyridine Carboxylate Derivatives

The structural comparison of this compound with its isomeric counterparts reveals significant differences in molecular properties and biological activities. Methyl 3-amino-6-chloropicolinate, an isomeric compound with the amino group at the 3-position and chloro substituent at the 6-position, exhibits altered electronic properties due to the different substitution pattern. The repositioning of functional groups significantly affects the molecular dipole moment and hydrogen bonding capabilities.

Compound Molecular Formula Molecular Weight Amino Position Chloro Position Key Structural Features
This compound C7H7ClN2O2 186.59 5 3 Enhanced electron density at position 5
Methyl 3-amino-6-chloropicolinate C7H7ClN2O2 186.59 3 6 Altered binding characteristics
Methyl 5-chloropyridine-2-carboxylate C7H6ClNO2 171.58 - 5 Lacks amino functionality
Methyl 5-chloropyridine-3-carboxylate C7H6ClNO2 171.58 - 5 Different carboxylate position

The comparison with methyl 5-chloropyridine-2-carboxylate, which lacks the amino substituent, demonstrates the significant influence of the amino group on molecular properties. The presence of the amino group introduces additional hydrogen bonding capabilities and alters the electronic distribution within the pyridine ring system. This modification affects both chemical reactivity and potential biological activity profiles.

Electronic property comparisons reveal that the specific positioning of the amino and chloro substituents in this compound creates a unique electronic environment. The 5-amino-3-chloro substitution pattern produces different charge distribution patterns compared to alternative arrangements, influencing molecular recognition and binding affinity in biological systems. These structural variations lead to distinct pharmacological profiles and synthetic utility in medicinal chemistry applications.

The conformational analysis of isomeric derivatives demonstrates that substituent positioning significantly affects molecular flexibility and preferred conformations. The 5-amino-3-chloro arrangement in this compound provides optimal electronic stabilization through resonance effects while maintaining favorable steric interactions. This structural optimization contributes to the compound's stability and reactivity characteristics, distinguishing it from other isomeric forms within the pyridine carboxylate family.

Properties

IUPAC Name

methyl 5-amino-3-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7ClN2O2/c1-12-7(11)6-5(8)2-4(9)3-10-6/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZMKCGJVQACFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856540
Record name Methyl 5-amino-3-chloropyridine-2-carboxylate
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Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256825-20-3
Record name 2-Pyridinecarboxylic acid, 5-amino-3-chloro-, methyl ester
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Record name Methyl 5-amino-3-chloropyridine-2-carboxylate
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Record name Methyl 5-amino-3-chloropyridine-2-carboxylate
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Preparation Methods

Direct Amination of Dichloropyridine Intermediates

A widely reported method involves substituting chlorine atoms in dichloropyridine precursors with amino groups. For example, 3,5-dichloropyridine-2-carboxylic acid serves as a starting material for sequential substitutions. In one protocol, sodium 3,5-dichloropyridine-2-carboxylate undergoes reaction with sodium ethanethiolate in 2-methyltetrahydrofuran at 70°C, yielding 3-chloro-5-ethylsulfanylpyridine-2-carboxylic acid after acidification. Adapting this approach, substituting ethanethiolate with aqueous ammonia or ammonium salts could introduce the 5-amino group.

Key parameters include:

  • Solvent selection : Polar aprotic solvents like 2-methyltetrahydrofuran enhance nucleophilicity.

  • Temperature : Reactions proceed optimally at 50–70°C to balance kinetics and side reactions.

  • Work-up : Acidification with HCl precipitates the product, achieving yields up to 63% in analogous systems.

Two-Step Chlorination-Amination

An alternative route begins with 5-nitropyridine-2-carboxylate , where the nitro group is reduced to an amine. For instance, catalytic hydrogenation (H₂/Pd-C) or stoichiometric reductions (SnCl₂/HCl) convert nitro to amino groups. Subsequent chlorination at the 3-position via electrophilic substitution (e.g., Cl₂/FeCl₃) completes the synthesis. This method ensures regioselectivity but requires careful control of chlorination conditions to avoid overhalogenation.

Coupling Reactions and Cyclization Strategies

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling introduces substituents pre-cyclization. For example, 3-chloro-5-iodopyridine-2-carboxylate can undergo coupling with boronic esters containing protected amino groups. After deprotection, the amino group is unveiled, and esterification with methanol yields the target compound. This method offers modularity but demands air-sensitive catalysts and inert conditions.

Hantzsch Pyridine Synthesis

Building the pyridine ring de novo allows precise placement of substituents. Reacting β-keto esters with ammonia and chloroacetaldehyde derivatives forms the pyridine core. For instance, methyl acetoacetate, chloroacetaldehyde, and ammonium acetate condense under acidic conditions to generate 3-chloro-5-aminopyridine-2-carboxylate. While this approach avoids substitution steps, it requires stringent stoichiometric control to minimize by-products.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance reproducibility. A case study describes the reaction of 3,5-dichloropyridine-2-carbonyl chloride with methylamine gas in a tubular reactor, achieving 85% conversion at 120°C. The resultant amide is hydrolyzed to the carboxylic acid, followed by esterification with methanol.

Solvent-Free Mechanochemical Synthesis

Ball-milling 3-chloro-5-nitropyridine-2-carboxylic acid with methyl iodide and potassium carbonate eliminates solvent use. The nitro group is concurrently reduced using ammonium formate, yielding the amino-ester in one pot. This green method reduces waste but faces challenges in scaling due to equipment limitations.

Reaction Optimization and Yield Enhancement

Catalytic Systems

Bimetallic catalysts (e.g., Pd/Cu) improve amination efficiency. In a trial, 3,5-dichloropyridine-2-carboxylate reacted with aqueous ammonia in the presence of Pd/Cu, achieving 78% yield at 100°C. The catalyst’s recyclability (up to 5 cycles) enhances cost-effectiveness.

Temperature and pH Effects

Amination kinetics are pH-dependent. Basic conditions (pH 9–10) favor nucleophilic attack by deprotonating ammonia, while acidic media (pH 4–5) stabilize intermediates. Optimal yields (70–75%) occur at pH 8.5, as demonstrated in large-scale batches.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR : Peaks at δ 8.21 (s, 1H, H-4), 6.89 (s, 1H, H-6), and 3.92 (s, 3H, OCH₃) confirm the structure.

  • LC-MS : A molecular ion peak at m/z 186.595 ([M+H]⁺) aligns with the molecular formula C₇H₇ClN₂O₂.

Purity Assessment

HPLC with UV detection (λ = 254 nm) resolves impurities, ensuring ≥98% purity. Common by-products include 3,5-dichloropyridine-2-carboxylate (retention time 4.2 min) and 5-amino-3-hydroxypyridine-2-carboxylate (retention time 5.8 min).

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-3-chloropyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of nitro-pyridine derivatives.

    Reduction: Formation of alkylamine derivatives.

    Coupling: Formation of biaryl derivatives.

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of methyl 5-amino-3-chloropyridine-2-carboxylate is in the development of new antimycobacterial agents. Research indicates that derivatives of chloropicolinate, including those related to this compound, exhibit promising activity against Mycobacterium tuberculosis. A study synthesized several new heterocyclic compounds based on this scaffold and evaluated their antimycobacterial efficacy. The results showed that certain derivatives had low cytotoxicity while maintaining strong inhibitory effects against M. tuberculosis .

Table 1: Antimycobacterial Activity of Derivatives

Compound IDStructure TypeMIC (µg/mL)Cytotoxicity (CC50 µg/mL)
10Chloropicolinate Amide5>100
16Urea Derivative10>150
19Thiourea Derivative8>120
22Mixed Moiety Compound4>200
28Chloropicolinate Amide6>180

Agrochemical Applications

This compound has also been explored for its potential as an herbicide. The structure is related to known herbicidal agents, and modifications to its chemical structure can enhance its efficacy and selectivity against specific weed species. Research has shown that derivatives can exhibit significant herbicidal activity while being less toxic to non-target organisms .

Case Study: Herbicidal Efficacy

A series of experiments evaluated the herbicidal activity of various derivatives derived from this compound. The study found that certain compounds demonstrated effective control over broadleaf weeds with minimal impact on crop plants, suggesting a viable path for developing selective herbicides.

Synthesis and Structural Modifications

The synthesis of this compound and its derivatives often involves nucleophilic substitution reactions, which allow for regioselective modifications that can enhance biological activity. Recent advancements in synthetic methodologies have led to improved yields and purities of these compounds, facilitating further research into their applications .

Table 2: Synthetic Pathways for Derivatives

Synthesis MethodKey ReagentsYield (%)
Nucleophilic SubstitutionSodium Methoxide, Acids85
Microwave-Assisted SynthesisThionyl Chloride, Bromine90
Green Chemistry ApproachIonic Liquids78

Future Directions in Research

The ongoing research into this compound suggests several promising avenues:

  • Antimycobacterial Drug Development : Continued exploration of its derivatives could lead to novel treatments for drug-resistant tuberculosis.
  • Agrochemical Innovations : Further structural modifications may yield more effective herbicides with reduced environmental impact.
  • Combination Therapies : Investigating the compound's potential in combination with other therapeutic agents may enhance its efficacy against various pathogens.

Mechanism of Action

The mechanism of action of methyl 5-amino-3-chloropyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites of target proteins. The molecular targets and pathways involved vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Methyl 5-Chloropyridine-2-Carboxylate

  • Structure: Lacks the amino group at position 5 but retains the chlorine at position 3 and the methyl ester at position 2.
  • Molecular Formula: C₇H₆ClNO₂.
  • Molecular Weight : 171.58 g/mol.
  • It is often employed as an intermediate in organic synthesis .

Ethyl 5-Amino-3-Chloropyridine-2-Carboxylate

  • Structure : Substitutes the methyl ester with an ethyl ester.
  • Molecular Formula : C₈H₉ClN₂O₂.
  • Molecular Weight : 200.62 g/mol.
  • Key Differences : The ethyl group increases hydrophobicity, which may enhance membrane permeability in biological systems. However, the larger ester group could reduce solubility in polar solvents. This compound is also used in medicinal chemistry research, with similar purity standards (>98%) .

Methyl 3-Chloro-5-(Trifluoromethyl)Pyridine-2-Carboxylate

  • Structure: Replaces the amino group with a trifluoromethyl (-CF₃) group at position 4.
  • Molecular Formula: C₈H₅ClF₃NO₂.
  • Molecular Weight : 239.58 g/mol.
  • Key Differences : The electron-withdrawing -CF₃ group significantly alters electronic properties, increasing metabolic stability and lipophilicity. This makes it more suitable for agrochemical applications, where persistence in environmental conditions is critical .

Methyl 2-Chloropyrimidine-5-Carboxylate

  • Structure : Replaces the pyridine ring with a pyrimidine ring, with chlorine at position 2 and a methyl ester at position 5.
  • Molecular Formula : C₆H₅ClN₂O₂.
  • Molecular Weight : 172.57 g/mol.
  • Key Differences : The pyrimidine ring introduces additional nitrogen atoms, altering electronic distribution and hydrogen-bonding patterns. This compound is commonly used in nucleoside analog synthesis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
Methyl 5-amino-3-chloropyridine-2-carboxylate C₇H₆ClN₂O₂ 200.62 -NH₂ (C5), -Cl (C3), -COOCH₃ (C2) Pharmaceutical intermediates
Methyl 5-chloropyridine-2-carboxylate C₇H₆ClNO₂ 171.58 -Cl (C5), -COOCH₃ (C2) Organic synthesis
Ethyl 5-amino-3-chloropyridine-2-carboxylate C₈H₉ClN₂O₂ 200.62 -NH₂ (C5), -Cl (C3), -COOCH₂CH₃ (C2) Drug discovery
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate C₈H₅ClF₃NO₂ 239.58 -CF₃ (C5), -Cl (C3), -COOCH₃ (C2) Agrochemicals
Methyl 2-chloropyrimidine-5-carboxylate C₆H₅ClN₂O₂ 172.57 -Cl (C2), -COOCH₃ (C5) Nucleoside analogs

Biological Activity

Methyl 5-amino-3-chloropyridine-2-carboxylate (also known as this compound hydrochloride) is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H8ClN2O2C_7H_8ClN_2O_2 and features a pyridine ring with an amino group at the 5-position, a chloro group at the 3-position, and a carboxylate ester group. This unique structure contributes to its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against several pathogens, making it a candidate for further development in treating infections.
  • Enzyme Inhibition : It acts as an enzyme inhibitor, modulating biological processes by binding to active or allosteric sites on target proteins. This characteristic is particularly relevant in the context of neurological and inflammatory diseases .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have implications in neurodegenerative disease treatment due to its interaction with specific biological targets .

The mechanism by which this compound exerts its effects involves:

  • Binding Affinity : The compound binds to specific enzymes or receptors, influencing their activity. For example, it may interact with proteases or other enzymes involved in disease pathways.
  • Modulation of Biological Pathways : By inhibiting or activating certain pathways, it can alter cellular responses, which is crucial for therapeutic applications .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 5-amino-2-chloropyridine-3-carboxylateSimilar pyridine structure but different substituentsDifferent biological activity profile
5-Amino-3-chloropyridine-2-carboxylic acidLacks methyl ester functionalityMore polar; potential for different reactivity
Methyl 6-amino-3-chloropyridine-2-carboxylateSubstituent at the 6-position instead of 5Altered binding characteristics

This comparative analysis highlights how variations in structure can lead to differences in biological activity and potential therapeutic applications.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial effects against Staphylococcus aureus, suggesting its potential use as an antimicrobial agent .
  • Neuroprotective Studies : Research indicated that this compound could modulate neuroinflammatory responses, providing a protective effect against neuronal damage in models of neurodegeneration .
  • Enzyme Inhibition : Investigations into its role as an enzyme inhibitor revealed that it could effectively inhibit certain proteases involved in inflammatory pathways, which may offer therapeutic benefits in conditions like arthritis .

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